N1-(2,5-dimethoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
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Description
N1-(2,5-dimethoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H28N4O4S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on related compounds to N1-(2,5-dimethoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide involves the synthesis and evaluation of their potential pharmacological activities. For instance, the synthesis of N1-(2'-pyridyl)-N4-(3,4-dimethoxyphenyl-ethyl)-2-methylpiperazine, reported to be less active as an adrenolytic and vasodilator compared to its isomer with reversed N1 and N4 substituents, highlights the critical role of structural configuration in determining the biological activity of such compounds (Cignarella, Loriga, & Paglietti, 1979). Similarly, the development of 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines as potential antipsychotic agents underscores the importance of the thieno[2,3-b][1,5]benzoxazepine core structure in medicinal chemistry (Kohara et al., 2002).
Biomedical Applications
The exploration of novel chemical entities often leads to the discovery of compounds with unique biological activities. For example, fluorescent probes based on polythiophene derivatives with selectivity towards Hg2+ and Cu2+ in aqueous solutions have been synthesized, demonstrating the potential of these compounds in environmental monitoring and bioimaging applications (Guo et al., 2014). Additionally, the synthesis of 3,4-dialkyloxy thiophene bishydrazones as new anticonvulsants presents a novel therapeutic approach for seizure disorders, highlighting the therapeutic potential of thiophene derivatives in neurology (Kulandasamy, Adhikari, & Stables, 2009).
Chemical Modifications and Derivatives
The chemical diversity of piperazine and thiophene derivatives allows for the development of compounds with varied pharmacological profiles. For instance, the novel synthesis of N-(substituted-ethyl)pyrrole-3,4-dicarboximides and their evaluation as potential analgesic agents demonstrate the versatility of piperazine derivatives in designing new pain management therapies (Malinka et al., 2005). Moreover, the design and synthesis of oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists, through a scaffold hopping strategy, exemplify the innovative approaches in drug discovery targeting cannabinoid receptors (Tuo et al., 2018).
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-24-7-9-25(10-8-24)18(15-6-11-30-14-15)13-22-20(26)21(27)23-17-12-16(28-2)4-5-19(17)29-3/h4-6,11-12,14,18H,7-10,13H2,1-3H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCXSWXRFOHZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.